molecular formula C22H22N2O2 B5637654 1-(4-methoxyphenyl)-4-(naphthalene-2-carbonyl)piperazine

1-(4-methoxyphenyl)-4-(naphthalene-2-carbonyl)piperazine

Cat. No.: B5637654
M. Wt: 346.4 g/mol
InChI Key: NRYMXQPPLSBFQW-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(naphthalene-2-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(naphthalene-2-carbonyl)piperazine typically involves the reaction of 4-methoxyphenylpiperazine with naphthalene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(naphthalene-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 1-(4-hydroxyphenyl)-4-(naphthalene-2-carbonyl)piperazine.

    Reduction: Formation of 1-(4-methoxyphenyl)-4-(naphthalene-2-hydroxymethyl)piperazine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(naphthalene-2-carbonyl)piperazine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-4-(benzoyl)piperazine
  • 1-(4-methoxyphenyl)-4-(phenylacetyl)piperazine
  • 1-(4-methoxyphenyl)-4-(naphthoyl)piperazine

Uniqueness

1-(4-methoxyphenyl)-4-(naphthalene-2-carbonyl)piperazine is unique due to the presence of both a methoxyphenyl group and a naphthalene-2-carbonyl group. This combination may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-21-10-8-20(9-11-21)23-12-14-24(15-13-23)22(25)19-7-6-17-4-2-3-5-18(17)16-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYMXQPPLSBFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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